

4-Bromo-2,5-dichlorophenol physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,5-dichlorophenol**

Cat. No.: **B052177**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Bromo-2,5-dichlorophenol**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of a compound is fundamental. This technical guide provides a detailed overview of the core physical properties of **4-Bromo-2,5-dichlorophenol**, a halogenated phenol with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^[1]

Core Physical Properties

4-Bromo-2,5-dichlorophenol is a white to off-white crystalline powder with a slight phenolic odor.^[1] Its chemical structure consists of a benzene ring substituted with a hydroxyl group, a bromine atom, and two chlorine atoms.

Data Presentation: A Summary of Quantitative Properties

The following table summarizes the key physical and chemical properties of **4-Bromo-2,5-dichlorophenol** for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1940-42-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₃ BrCl ₂ O	[1] [2] [3] [4]
Molecular Weight	241.90 g/mol	[2] [4]
Melting Point	73 °C	[2] [3] [6]
Boiling Point	271.9 ± 35.0 °C at 760 mmHg	[2]
187 °C at 80 mmHg	[3] [6]	
Density	1.9 ± 0.1 g/cm ³	[2]
pKa	6.98 ± 0.23 (Predicted)	[1] [3]
Solubility	Sparingly soluble in water, soluble in Methanol. [1] [3] [6]	[1] [3] [6]
Flash Point	118.2 ± 25.9 °C	[2]
LogP	3.75	[2]
Appearance	White to off-white crystalline powder. [1]	[1]

Experimental Protocols

While specific experimental documentation for the determination of every physical property of **4-Bromo-2,5-dichlorophenol** is not readily available in the public domain, standardized methodologies are employed for such characterizations. Below are detailed, generalized protocols for key experiments.

1. Determination of Melting Point (Capillary Method)

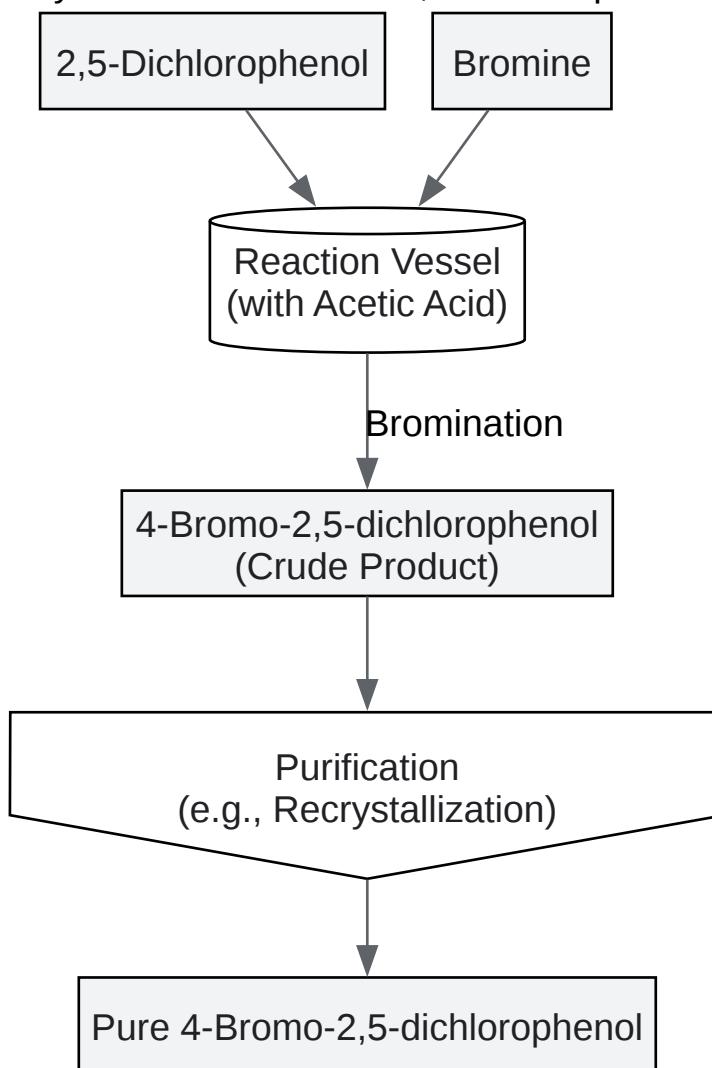
- **Principle:** The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
- **Apparatus:** Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

- Procedure:
 - A small amount of dry **4-Bromo-2,5-dichlorophenol** is finely ground using a mortar and pestle.
 - The powdered sample is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

2. Determination of Boiling Point (Distillation Method)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - A sample of **4-Bromo-2,5-dichlorophenol** is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The apparatus is assembled for simple distillation. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
 - The sample is heated, and the temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., 187 °C at 80 mmHg).[3][6]

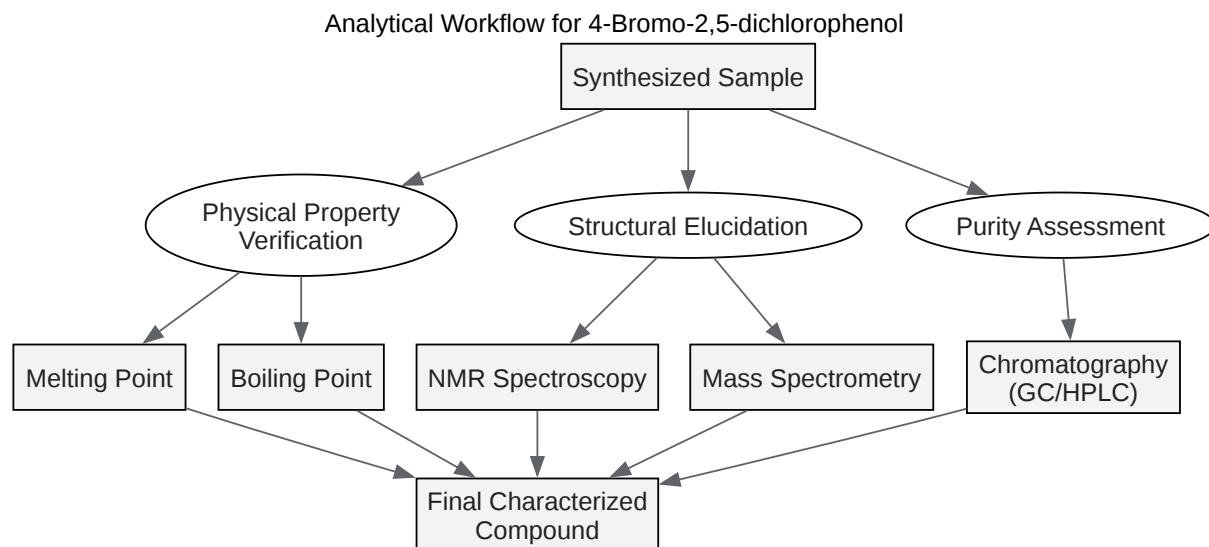
3. Determination of Solubility


- Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
- Apparatus: Vials, balance, magnetic stirrer, temperature-controlled bath.
- Procedure (for solubility in Methanol):
 - A known volume of methanol is placed in a vial at a constant temperature.
 - Small, accurately weighed amounts of **4-Bromo-2,5-dichlorophenol** are added incrementally to the solvent.
 - The mixture is stirred vigorously after each addition until the solid is completely dissolved.
 - The process is continued until a saturated solution is formed (i.e., solid material remains undissolved).
 - The total mass of the dissolved solid is used to calculate the solubility in terms of g/100 mL or mol/L.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to **4-Bromo-2,5-dichlorophenol**.


Synthesis of 4-Bromo-2,5-dichlorophenol

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **4-Bromo-2,5-dichlorophenol**.

Logical Relationship for Compound Analysis

This diagram outlines a logical workflow for the physical and structural analysis of a synthesized batch of **4-Bromo-2,5-dichlorophenol**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the analysis and characterization of **4-Bromo-2,5-dichlorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,5-dichloro-4-bromophenol | CAS#:1940-42-7 | Chemsoc [chemsoc.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,5-dichlorophenol | 1940-42-7 [chemicalbook.com]
- 6. 4-Bromo-2,5-dichlorophenol manufacturers and suppliers in india [chemicalbook.com]
- To cite this document: BenchChem. [4-Bromo-2,5-dichlorophenol physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052177#4-bromo-2-5-dichlorophenol-physical-properties\]](https://www.benchchem.com/product/b052177#4-bromo-2-5-dichlorophenol-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com